

Thionazin (Zinophos): A Technical Whitepaper on its Historical Development and Agricultural Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thionazin**

Cat. No.: **B1682318**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionazin, commercially known as Zinophos, is an organophosphate compound formerly utilized in agriculture as a soil insecticide and nematicide.[1][2][3] Developed by American Cyanamid, it was effective against a range of soil-dwelling pests and plant-parasitic nematodes.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects and mammals.[1][4] Due to its high toxicity and environmental concerns, the use of **Thionazin** has been discontinued in many countries, including the United States and the European Union.[1][2][4] This technical guide provides an in-depth overview of the historical development, chemical properties, agricultural applications, and toxicological profile of **Thionazin**.

Introduction and Historical Development

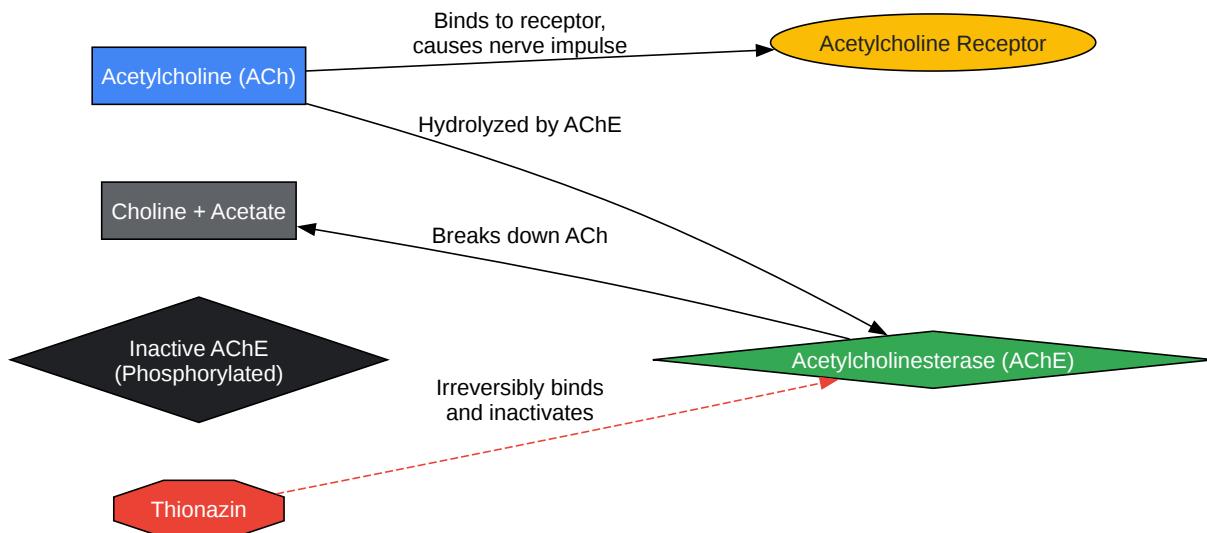
Thionazin, with the chemical name O,O-diethyl O-2-pyrazinyl phosphorothioate, was developed and patented by American Cyanamid in the late 1950s and early 1960s.[1][5] It was introduced to the agricultural market as a potent broad-spectrum soil insecticide and nematicide under various trade names, including Zinophos, Nemafos, and Cynem.[2][4][5] Its primary application was to protect a variety of crops such as vegetables, corn, and ornamentals from a wide array of soil-borne pests.[1][3]

The use of **Thionazin** has been largely phased out globally due to its high acute toxicity and potential for environmental contamination. It is no longer commercially produced or registered for use as a pesticide in the United States and is not approved for use in the European Union.

[1][2][4]

Chemical and Physical Properties

Thionazin is an amber-colored liquid with a molecular formula of C₈H₁₃N₂O₃PS.[1][2][5] The technical-grade product is typically a light brown to tan liquid.[3] It is slightly soluble in water but miscible with most organic solvents.[5]


Property	Value	Reference
Molecular Weight	248.24 g/mol	[1][5]
CAS Number	297-97-2	[2][5]
Melting Point	-1.7 °C	[5]
Boiling Point	80 °C at 0.001 mmHg	[1]
Vapor Pressure	3 x 10 ⁻³ mm Hg at 30 °C	[5]
Solubility in Water	Slightly soluble	[5]

Mechanism of Action

As an organophosphate pesticide, **Thionazin**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][4]

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a neurotransmitter that carries signals across nerve synapses. After the signal is transmitted, AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal. **Thionazin** phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive complex. This inactivation of AChE leads to an accumulation of ACh at the synapse, causing continuous nerve stimulation. This overstimulation results in paralysis and ultimately death of the insect or nematode.

[Click to download full resolution via product page](#)

Acetylcholinesterase Inhibition by **Thionazin**.

Agricultural Applications

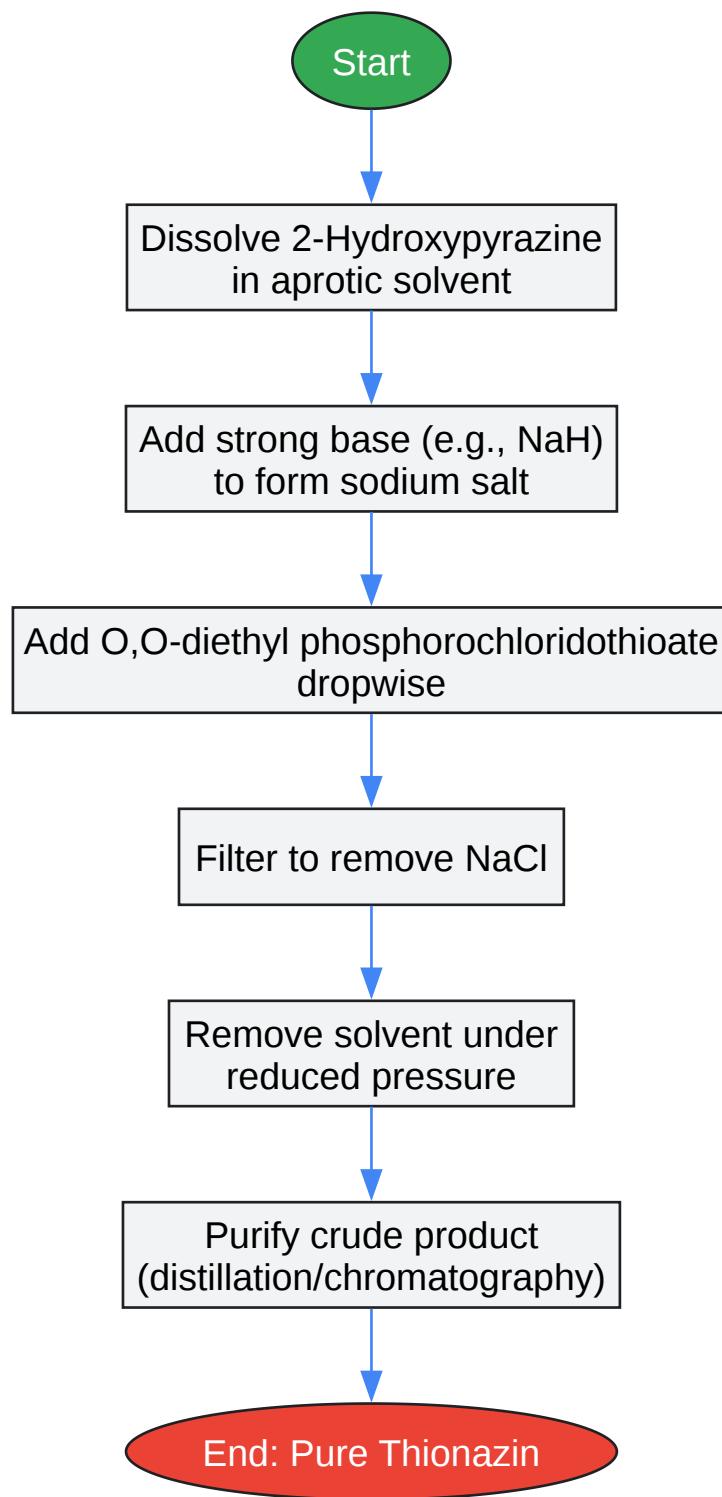
Thionazin was primarily used as a soil-applied insecticide and nematicide to control a wide variety of pests.^[1]

Target Pests Included:

- Nematodes: Root-knot, lesion, stunt, and cyst nematodes.^[1]
- Soil Insects: Root maggots, wireworms, and symphylids.^[1]
- Other Pests: It also showed some systemic activity against foliar insects like aphids and leafminers.^[1]

It was typically formulated as granules or emulsifiable concentrates for soil incorporation.[2][4]

Experimental Protocols


Detailed experimental protocols for the original synthesis and toxicological studies of **Thionazin** are primarily found in patent literature and older research publications. Below is a generalized protocol based on available information.

Synthesis of Thionazin

The commercial synthesis of **Thionazin** involves the reaction of O,O-diethyl phosphorochloridothioate with 2-hydroxypyrazine.[4]

Generalized Laboratory Synthesis Protocol:

- Preparation of Sodium Pyrazin-2-olate: 2-Hydroxypyrazine is dissolved in a suitable aprotic solvent (e.g., toluene) and reacted with a strong base, such as sodium hydride, to form the sodium salt. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
- Reaction with O,O-diethyl phosphorochloridothioate: O,O-diethyl phosphorochloridothioate is added dropwise to the solution of sodium pyrazin-2-olate at a controlled temperature.
- Workup and Purification: After the reaction is complete, the mixture is filtered to remove the sodium chloride byproduct. The solvent is then removed under reduced pressure. The crude **Thionazin** is purified using techniques such as distillation or chromatography to yield the final product.

[Click to download full resolution via product page](#)

Generalized workflow for the synthesis of **Thionazin**.

Toxicology and Environmental Fate

Thionazin is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.

[5][6]

Organism	Route	LD50 Value	Reference
Rat (female)	Oral	3.5 mg/kg	[5]
Rat (male)	Oral	6.4 mg/kg	[5]
Rat (female)	Dermal	11 mg/kg	[5]
Rat (male)	Dermal	17 mg/kg	[5]

Environmental Fate:

- Soil: **Thionazin** degrades in soil, with a half-life that can vary from approximately 5 to 22 days depending on the dosage and soil conditions.[1]
- Water: Due to its slight solubility, it has the potential to leach into groundwater, and runoff can contaminate surface waters.
- Biodegradation: Microbial degradation is a significant pathway for the breakdown of **Thionazin** in the environment.[7]

Conclusion

Thionazin (Zinophos) was an effective soil insecticide and nematicide that played a role in crop protection for several decades. However, its high acute toxicity and potential for adverse environmental impacts have led to its discontinuation in many parts of the world. The study of **Thionazin** provides valuable insights into the development and subsequent regulation of organophosphate pesticides, highlighting the ongoing need for safer and more environmentally benign pest management solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thionazin | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. Thionazin - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Thionazin (Ref: AC 18133) [sitem.herts.ac.uk]
- 5. Thionazin [drugfuture.com]
- 6. THIONAZIN | 297-97-2 [chemicalbook.com]
- 7. gcsaa.org [gcsaa.org]
- To cite this document: BenchChem. [Thionazin (Zinophos): A Technical Whitepaper on its Historical Development and Agricultural Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682318#historical-development-and-use-of-thionazin-zinophos-in-agriculture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com